(4R,5R)-5-(2,5-difluorophenyl)-4-(5-(phenylethynyl)pyridin-3-yl)oxazolidin-2-one
Overview
Description
BMS-955829 is a Positive allosteric modulators (PAMs). BMS-955829 shows high functional PAM potency, excellent mGluR5 binding affinity, low glutamate fold shift, and high selectivity for the mGluR5 subtype. BMS-955829 is a potent mGluR5 PAM (EC50 = 2.6 ± 1.0 nM; n = 6), devoid of inherent mGluR5 agonist activity (EC50 > 30μM). The measured binding Ki of BMS-955829 was found to be 1.6 nM, which was in good agreement with its functional potency.
Scientific Research Applications
Applications in Drug Metabolism and Disposition
A medicinal chemistry campaign identified compounds with an oxazolidinone core, including derivatives similar to the specified compound, as positive allosteric modulators of metabotropic glutamate receptor subtype 5 (mGluR5). Biotransformation studies revealed the formation of glutathione conjugates with these compounds, indicating their metabolic processing in liver microsomes and cytosol (Zhuo et al., 2015).
Crystal Structure Analysis
The crystal structure of related oxazolidinone derivatives has been reported. These studies provide insights into the molecular conformations and interactions of these compounds, which are essential for understanding their biological activity (Hirschler et al., 1994).
Synthesis and Spectral Behavior
Research on the synthesis and spectral behavior of compounds with the oxazolidin-2-one structure has been conducted. These studies are crucial for developing new synthetic pathways and understanding the chemical properties of these molecules (Nishiyama et al., 1986).
Pharmacological Applications
Oxazolidinone derivatives have shown promise in pharmacological applications. For instance, DA-7218, a new oxazolidinone prodrug, demonstrated effective treatment in experimental actinomycetoma caused by Nocardia brasiliensis, highlighting the potential of these compounds in antibacterial therapy (Espinoza-González et al., 2008).
Metabolic Biotransformation
The metabolism of novel oxazolidinone antibacterial drugs, such as FYL-67, has been studied to identify phase I metabolites. These findings are critical for the development and validation of analytical methods for drug quantification and understanding pharmacodynamics (Sang et al., 2016).
Properties
CAS No. |
1375751-08-8 |
---|---|
Molecular Formula |
C22H14F2N2O2 |
Molecular Weight |
376.3628 |
IUPAC Name |
(4R,5R)-5-(2,5-difluorophenyl)-4-(5-(phenylethynyl)pyridin-3-yl)oxazolidin-2-one |
InChI |
InChI=1S/C22H14F2N2O2/c23-17-8-9-19(24)18(11-17)21-20(26-22(27)28-21)16-10-15(12-25-13-16)7-6-14-4-2-1-3-5-14/h1-5,8-13,20-21H,(H,26,27)/t20-,21-/m1/s1 |
InChI Key |
HIRXVQATYCZQHB-NHCUHLMSSA-N |
SMILES |
FC1=CC=C(C=C1[C@H]([C@@H](C2=CC(C#CC3=CC=CC=C3)=CN=C2)N4)OC4=O)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-955829; BMS 955829; BMS955829. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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